molecular formula C7H3Cl2F2NO3 B1410450 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene CAS No. 1804516-81-1

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene

Cat. No.: B1410450
CAS No.: 1804516-81-1
M. Wt: 258 g/mol
InChI Key: YLCVVJHGUVRPHG-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene: is an organic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a difluoromethoxy-substituted benzene derivative, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired substitutions and functional group transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry: 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated and nitro-substituted benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

  • 1,2-Dichloro-4-difluoromethoxy-3-methoxybenzene
  • 1,2-Dichloro-4-difluoromethoxy-3-methylbenzene
  • 1,2-Dichloro-4-difluoromethoxy-3-aminobenzene

Comparison: 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene is unique due to the presence of both nitro and difluoromethoxy groups, which impart distinct chemical properties and reactivity. Compared to its analogs, the nitro group enhances its potential for redox reactions and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)6(5(3)9)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCVVJHGUVRPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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